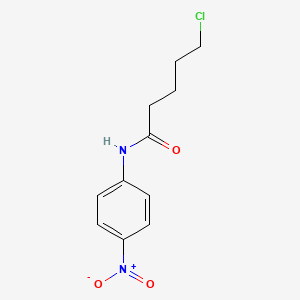
5-chloro-N-(4-nitrophenyl)pentanamide
Descripción general
Descripción
5-chloro-N-(4-nitrophenyl)pentanamide is a compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.68 g/mol . It is a pentanamide and is typically in solid form .
Synthesis Analysis
The production process of 5-chloro-N-(4-nitrophenyl)pentanamide involves a series of chemical reactions that convert the starting materials into the desired product . The process can be broken down into several stages, each with its own specific set of equipment and operating conditions .Molecular Structure Analysis
The molecular structure of 5-chloro-N-(4-nitrophenyl)pentanamide is characterized by several key features. It has a molecular formula of C11H13ClN2O3 . The InChI code for this compound is 1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15) .Chemical Reactions Analysis
The chemical reactions involved in the production of 5-chloro-N-(4-nitrophenyl)pentanamide are complex and involve multiple stages . One of the key stages involves the chlorination of N-(4-nitrophenyl)pentanamide to produce 5-chloro-N-(4-nitrophenyl)pentanamide .Physical And Chemical Properties Analysis
5-chloro-N-(4-nitrophenyl)pentanamide has a molecular weight of 256.68 g/mol . It has a topological polar surface area of 74.9 Ų . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Synthesis of Apixaban
- Summary of Application : “5-chloro-N-(4-nitrophenyl)pentanamide” is used in the process for the preparation of Apixaban and its intermediates . Apixaban is an anticoagulant, or blood thinner, that prevents blood clots. It is used to lower the risk of stroke caused by a blood clot in people with a heart rhythm disorder called atrial fibrillation.
- Results or Outcomes : The outcome of this application is the production of Apixaban, a valuable pharmaceutical used in the treatment of conditions related to blood clotting .
Material Science: X-ray Powder Diffraction
- Summary of Application : “5-chloro-N-(4-nitrophenyl)pentanamide” has been studied using X-ray powder diffraction . This technique is used to characterize crystalline material and provides information on unit cell dimensions, phase identification and other structural parameters.
- Methods of Application : The X-ray powder diffraction data for “5-chloro-N-(4-nitrophenyl)pentanamide” are reported with specific parameters such as a = 8.036 (4) Å, b = 15.972 (5) Å, c = 9.829 (5) Å, α = 90°, β = 104.227 (2)°, γ = 90°, V = 1222.98 Å 3, Z = 4, ρx = 1.3941 g cm −3 and space group P 2 1 /c .
- Results or Outcomes : The results of the X-ray powder diffraction study are consistent with the P 2 1 /c space group. No detectable impurities were observed .
Propiedades
IUPAC Name |
5-chloro-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEDLTRFGDDBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-nitrophenyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Methylamino)methyl]quinazolin-4-amine](/img/structure/B1414890.png)
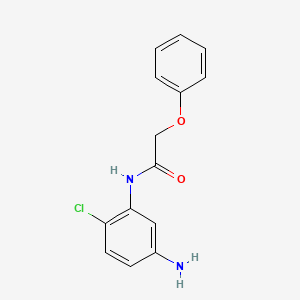
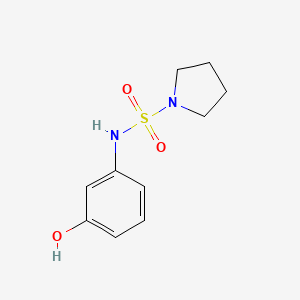
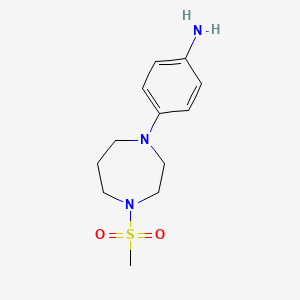
![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine](/img/structure/B1414897.png)
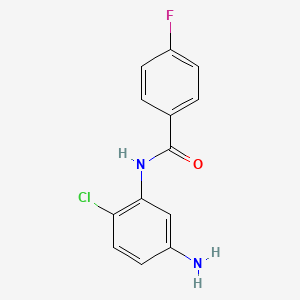
![1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1414902.png)
![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)
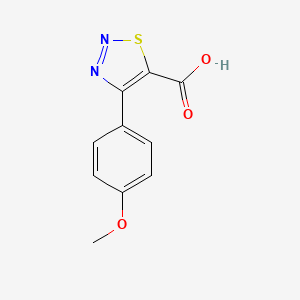
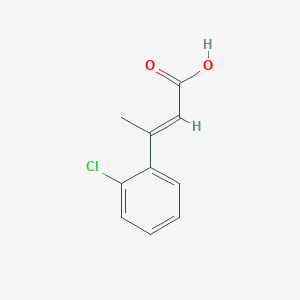
![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)
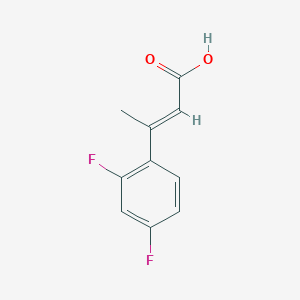
![[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414912.png)